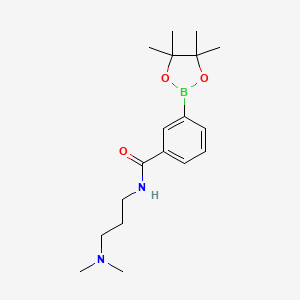

N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

説明

Historical Development of Boronic Acid Derivatives

The foundation of organoboron chemistry traces back to the pioneering work of Edward Frankland in 1860, who achieved the first synthesis and isolation of a boronic acid. Frankland's groundbreaking methodology involved the reaction of diethylzinc with triethyl borate, which subsequently underwent oxidation to yield ethylboronic acid. This seminal discovery established the fundamental principles for preparing compounds containing carbon-boron bonds, laying the groundwork for the extensive family of organoboranes that would emerge over the following century and a half.

The evolution from Frankland's initial synthesis to modern boronic acid derivatives represents a remarkable progression in synthetic methodology. Early preparations were characterized by their sensitivity to atmospheric conditions and limited functional group tolerance. The development of more robust synthetic approaches became essential as the potential applications of boronic acids expanded beyond simple aliphatic derivatives to include complex aromatic systems with diverse functional groups.

The transformation of boronic acid chemistry accelerated significantly with the introduction of transition metal-catalyzed cross-coupling reactions. The pioneering work by Suzuki and Miyaura in 1981 demonstrated the first cross-coupling reaction between phenylboronic acid and haloarenes, establishing the foundation for what would become known as the Suzuki-Miyaura coupling. This breakthrough not only revolutionized carbon-carbon bond formation but also dramatically increased the synthetic utility of boronic acid derivatives across pharmaceutical and materials science applications.

Significance of Pinacol-Protected Boronic Esters in Research

Pinacol boronic esters have emerged as the dominant boronic acid surrogates in organic synthesis due to their superior handling characteristics and enhanced stability compared to free boronic acids. The pinacol protection strategy addresses fundamental challenges associated with boronic acids, including their highly polar nature that complicates purification and characterization procedures. The protected esters demonstrate exceptional stability under standard laboratory conditions while maintaining the essential reactivity required for synthetic transformations.

The strategic importance of pinacol protection becomes evident when examining their widespread adoption in pharmaceutical synthesis. Boronic esters, particularly pinacol boronic esters, have been employed as late-stage coupling partners in numerous syntheses of active pharmaceutical agents. Notable examples include the synthesis of kinase inhibitor ABT-869 and diacyl glycerolacyltransferase inhibitor DGAT-1 from Abbott Laboratories, demonstrating their utility in complex medicinal chemistry applications.

Research has revealed that pinacol boronic esters exhibit unique mechanistic properties in cross-coupling reactions. Investigations into their behavior during transmetalation processes have shown that the steric bulk around the boron atom, imparted by the methyl substituents on the pinacol framework, influences reaction pathways and intermediate formation. Studies using nuclear magnetic resonance spectroscopy have demonstrated that pinacol boronic esters may not quantitatively form eight-coordinate boron complexes containing palladium-oxygen-boron linkages, affecting their reactivity profiles compared to less hindered ester variants.

The development of alternative protecting groups has highlighted the robustness of pinacol esters. Recent advances include xanthopinacol boronates, which offer enhanced orthogonality and mild irreversible removal conditions. However, the pinacol system remains preferred for most applications due to its balance of stability, commercial availability, and synthetic accessibility.

Chemical Identity and Nomenclature

N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide represents a sophisticated example of functionalized organoboron chemistry, bearing the Chemical Abstracts Service registry number 936250-16-7. The compound exhibits a molecular formula of C₁₈H₂₉BN₂O₃ and possesses a molecular weight of 332.2 grams per mole. The systematic nomenclature reflects the compound's complex architecture, incorporating both the pinacol boronate functionality and the dimethylamino-substituted propyl amide chain.

The structural framework consists of three distinct components: a benzene ring bearing the boronic ester at the meta position, an amide linkage providing connectivity, and a three-carbon chain terminating in a dimethylamino group. The pinacol protecting group, formally known as 2,3-dimethyl-2,3-butanediol, forms a cyclic boronate ester that effectively shields the boron center while maintaining its electrophilic character for subsequent synthetic transformations.

Spectroscopic identification relies on characteristic signatures across multiple analytical techniques. The compound's Simplified Molecular Input Line Entry System representation appears as B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCCN(C)C. The International Chemical Identifier key VWYIKCSVDFBBTJ-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications.

Table 1: Molecular Properties of N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Isomeric Considerations (3-position vs 4-position Substitution Patterns)

The substitution pattern of the boronic ester on the benzene ring significantly influences both the chemical properties and synthetic utility of these compounds. A direct comparison between the 3-position and 4-position isomers reveals important differences in molecular architecture and potential reactivity profiles. The 4-position isomer, N-(3-(Dimethylamino)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, bears the Chemical Abstracts Service number 832114-10-0 and shares the same molecular formula C₁₈H₂₉BN₂O₃.

Electronic considerations play a crucial role in distinguishing these isomers. The meta-substitution pattern in the 3-position isomer creates a different electronic environment around the boron center compared to the para-substituted variant. This positional difference affects the electron density distribution throughout the aromatic system, potentially influencing both the stability of the boronic ester and its reactivity in cross-coupling reactions. Research has demonstrated that electronic effects significantly impact the transmetalation rates of boronic esters, with electron-rich and electron-deficient systems exhibiting markedly different kinetic profiles.

Structural analysis reveals distinct conformational preferences between the isomers. The 3-position substitution pattern may introduce different steric interactions between the boronic ester group and the amide functionality compared to the 4-position isomer. These geometric differences can influence molecular recognition events and binding interactions in biological or catalytic systems. Computational studies on related phenylboronic acid derivatives have shown that substitution patterns affect both the planarity of the boronic acid moiety relative to the aromatic ring and the overall molecular geometry.

Synthetic accessibility considerations further differentiate these isomers. The preparation of meta-substituted boronic esters often requires different synthetic strategies compared to para-substituted variants, potentially affecting their commercial availability and cost. The choice between isomers in synthetic applications depends on specific reaction requirements, including sterics, electronics, and downstream transformation compatibility.

Table 2: Comparative Analysis of 3-Position vs 4-Position Isomers

特性

IUPAC Name |

N-[3-(dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)15-10-7-9-14(13-15)16(22)20-11-8-12-21(5)6/h7,9-10,13H,8,11-12H2,1-6H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYIKCSVDFBBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377756 | |

| Record name | N-[3-(Dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936250-16-7 | |

| Record name | N-[3-(Dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936250-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(N',N'-Dimethylamino)propyl]benzamide-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3-aminobenzamide with 3-(dimethylamino)propyl chloride under basic conditions.

Boronate Ester Formation: The next step involves the introduction of the boronate ester group. This is achieved by reacting the benzamide intermediate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides for cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

科学的研究の応用

N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Biology: May be used in the development of probes for biological imaging and diagnostics.

Industry: Utilized in the production of advanced materials and polymers.

作用機序

The mechanism of action of N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, potentially involving binding to enzymes or receptors and modulating their activity.

類似化合物との比較

Table 1: Structural Comparison of Selected Boronate-Benzamide Derivatives

Key Observations :

- The target compound’s dimethylaminopropyl group introduces both polar and steric effects, distinguishing it from smaller substituents (e.g., methoxy in ) or heteroaromatic groups (e.g., pyridinyl in ).

- Boronate position (meta vs. para) influences electronic properties and reactivity in cross-coupling reactions .

Key Observations :

- Yields vary significantly based on substituents. Electron-withdrawing groups (e.g., trifluoromethyl in ) or rigid aromatic systems (e.g., pyrene in ) may improve reaction efficiency.

- The target compound’s yield is unspecified but likely lower than 71% due to steric hindrance from the dimethylaminopropyl chain .

Physical and Spectroscopic Properties

- Target Compound : Exact mass 332.2271 g/mol . IR and NMR data are unreported but expected to show peaks for the boronate ester (B-O stretch ~1340 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) .

- N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide : Molecular weight 361.29 g/mol. Higher mass due to diisopropyl groups, likely reducing solubility compared to the target compound .

生物活性

N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 936250-16-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.

The molecular formula of this compound is C18H29BN2O3, and it has a molecular weight of approximately 332.245 g/mol. The compound features a dimethylamino group and a dioxaborolane moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H29BN2O3 |

| Molecular Weight | 332.245 g/mol |

| CAS Number | 936250-16-7 |

Research indicates that this compound may act as a selective inhibitor of certain kinases involved in inflammatory and immune responses. Specifically, it has been shown to inhibit IRAK1 (Interleukin-1 receptor-associated kinase 1), a key regulator in the signaling pathways of the innate immune system. Inhibition of IRAK1 can lead to reduced activation of NF-κB, which is implicated in various inflammatory diseases and cancers .

Anticancer Properties

Studies have demonstrated that N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibits moderate cytotoxic effects against various cancer cell lines. For instance:

- Triple-Negative Breast Cancer (TNBC): The compound showed promising results in inhibiting cell proliferation in TNBC models with EC50 values ranging from 0.59 to 9.72 μM .

- Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML): Its role in targeting IRAK1 suggests potential therapeutic benefits in hematological malignancies characterized by hyperinflammation .

Inflammatory Response Modulation

The compound's ability to modulate inflammatory responses makes it a candidate for treating autoimmune conditions. By inhibiting IRAK1, it may reduce the production of pro-inflammatory cytokines and mitigate pathological inflammation associated with diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Case Studies

- In Vitro Studies on Cancer Cells:

- Synergistic Effects with Other Inhibitors:

Pharmacokinetics and Toxicology

While detailed pharmacokinetic studies are still required to fully understand its behavior in vivo, preliminary data suggest that the dimethylamino group enhances solubility and cellular permeability . Toxicological assessments indicate that while the compound exhibits potent biological activity, careful evaluation is necessary to ascertain its safety profile for therapeutic use.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a dioxaborolane-containing benzoic acid derivative with N-(3-dimethylaminopropyl)amine. A common approach uses carbodiimide-based coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane . Key optimizations include:

- Maintaining an inert atmosphere (argon/nitrogen) to prevent boronate oxidation.

- Temperature control (0°C to room temperature) to minimize side reactions.

- Solvent selection (e.g., THF or DMF) to enhance solubility of intermediates.

Reaction progress is monitored via TLC or HPLC, with purification achieved through automated column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Post-synthesis characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzamide backbone and dioxaborolane ring integrity. For example, the dioxaborolane proton environment appears as a singlet at δ ~1.3 ppm (for pinacol methyl groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- Infrared Spectroscopy : Peaks at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (amide C=O) confirm functional groups .

Q. What are the typical functional group transformations enabled by the dioxaborolane moiety?

- Methodological Answer : The dioxaborolane group facilitates:

- Suzuki-Miyaura Cross-Coupling : Reacts with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) to form biaryl structures. Optimal yields (≥70%) require anhydrous conditions and degassed solvents .

- Protodeboronation : Acidic or oxidative conditions can remove the boronate group for further derivatization.

Advanced Research Questions

Q. How can researchers optimize catalytic systems for meta-selective C–H borylation using this compound?

- Methodological Answer : Achieving meta-selectivity in C–H borylation requires:

- Ligand Design : Use of anionic ligands like dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) to direct boron placement.

- Substrate Engineering : Incorporating directing groups (e.g., amides) on the benzamide scaffold to sterically guide the catalyst .

- Reaction Screening : Systematic variation of Ir or Rh catalysts, solvent polarity, and temperature (e.g., 80–100°C in toluene) to maximize selectivity.

Q. How should discrepancies in NMR data between synthetic batches be resolved?

- Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from:

- Residual Solvents : Ensure thorough drying under vacuum.

- Diastereomer Formation : Check for stereochemical impurities via 2D NMR (e.g., NOESY).

- Boronate Hydrolysis : Confirm anhydrous conditions using ¹¹B NMR to detect boronic acid byproducts (δ ~30 ppm for boronate vs. δ ~10 ppm for boronic acid) .

Q. What strategies are effective for evaluating its biological activity in anticancer assays?

- Methodological Answer : In vitro bioactivity assessment involves:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Target Engagement : Probe kinase inhibition via ATP-competitive binding assays (e.g., fluorescence polarization).

- Metabolic Stability : Assess hepatic microsomal half-life to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。